2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
CAS No.: 865288-08-0
Cat. No.: VC7740073
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865288-08-0 |
|---|---|
| Molecular Formula | C14H11N3O2S |
| Molecular Weight | 285.32 |
| IUPAC Name | 2-phenyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H11N3O2S/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(19-14)11-7-4-8-20-11/h1-8H,9H2,(H,15,17,18) |
| Standard InChI Key | AMEPRZQOTONOHW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole ring substituted at the 2-position with an acetamide group bearing a phenyl moiety and at the 5-position with a thiophen-2-yl group. The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and metabolic stability. The thiophene ring contributes aromaticity and sulfur-based interactions, while the phenyl group enhances lipophilicity, potentially improving membrane permeability .
Key Structural Features:
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Oxadiazole Ring: Imparts rigidity and serves as a hydrogen bond acceptor.
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Thiophene Moiety: Enhances π-π stacking interactions with biological targets.
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Phenylacetamide Side Chain: Modulates solubility and bioavailability.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions using hydrazide precursors. For this compound, two plausible routes are proposed:
Route 1: Hydrazide Cyclization
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Formation of Hydrazide Intermediate:
Reacting 2-phenylacetohydrazide with thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) yields the corresponding acylhydrazide . -
Cyclization:
Treatment with phosphorus oxychloride (POCl₃) at 80°C induces dehydration, forming the 1,3,4-oxadiazole ring .
Route 2: Coupling Reaction
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Synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine:
Condensation of thiosemicarbazide with thiophene-2-carboxylic acid, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . -
Acetylation:
Coupling the amine intermediate with 2-phenylacetyl chloride using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane .
Optimization of Reaction Conditions
Reaction parameters significantly influence yield and purity. Key findings from analogous syntheses are summarized below:
| Condition | Solvent | Base | Coupling Agent | Yield (%) |
|---|---|---|---|---|
| DCM, 3 h | DCM | DIPEA | HATU | 85 |
| THF, 5 h | THF | TEA | HATU | 62 |
| DMF, 4 h | DMF | NaHCO₃ | EDC | 45 |
Table 1: Optimization of coupling reactions for oxadiazole derivatives .
DCM (dichloromethane) with DIPEA as a base provided optimal yields due to improved solubility and reduced side reactions .
Physicochemical Characterization
Infrared Spectroscopy (IR):
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N–H Stretch: 3270 cm⁻¹ (amide NH).
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C=O Stretch: 1704 cm⁻¹ (acetamide carbonyl).
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C–N Stretch: 1442 cm⁻¹ (oxadiazole ring).
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃):
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δ 7.84–7.85 (d, 2H, phenyl-H), 7.52–7.63 (m, 4H, thiophene-H), 6.73 (s, 1H, oxadiazole-H), 4.22 (br s, 2H, NH₂).
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¹³C NMR:
Mass Spectrometry:
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LC-MS: m/z 285.32 [M + H]⁺, consistent with the molecular formula C₁₄H₁₁N₃O₂S.
Solubility and Stability
The compound is soluble in DCM and DMSO but exhibits limited aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation under acidic conditions (pH < 4), necessitating storage at neutral pH and low temperatures.
Biological Activity and Mechanisms
Proposed Mechanism:
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Membrane Disruption: The lipophilic phenyl group facilitates penetration into bacterial cell membranes.
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Enzyme Inhibition: Oxadiazole rings chelate metal ions in microbial enzymes (e.g., DNA gyrase) .
Antioxidant Activity
In DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, oxadiazole derivatives exhibit radical scavenging:
Future Research Directions
Target Validation and Screening
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In Vitro Assays:
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Evaluate antimicrobial activity against ESKAPE pathogens (Enterococcus faecium, Klebsiella pneumoniae).
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Screen for anticancer activity using NCI-60 cell lines.
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Molecular Docking:
Pharmacokinetic Profiling
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ADMET Predictions: Calculate log P (predicted: 3.1) and assess cytochrome P450 interactions using SwissADME.
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In Vivo Studies: Monitor bioavailability and toxicity in rodent models.
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